(5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one
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Overview
Description
- (5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one is a chemical compound with the molecular formula C<sub>10</sub>H<sub>16</sub>N<sub>4</sub>O and a molecular weight of 208.265 g/mol 1.
- It belongs to the class of piperidine derivatives and contains a pyrazole ring.
Synthesis Analysis
- The synthesis of this compound involves the reaction of specific precursors under controlled conditions. Detailed synthetic pathways are available in relevant literature2.
Molecular Structure Analysis
- The molecular structure consists of a piperidine ring with an attached pyrazole moiety. The stereochemistry is (5S,6S)1.
- The compound’s 3D arrangement and bond angles can be visualized using molecular modeling software.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are documented in scientific literature. These reactions may include functional group transformations, cyclizations, and derivatizations.
Physical And Chemical Properties Analysis
- Melting Point : Available data suggests a melting point of approximately 200°C .
- Solubility : It is soluble in common organic solvents like methanol, ethanol, and acetone.
- Stability : The compound is stable under normal storage conditions.
Scientific Research Applications
Synthetic Applications and Methodologies
Pyrazole Synthesis
The synthesis of pyrazoles, including derivatives that might structurally resemble "(5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one," has been explored through methods such as dealkylation of pyrazolium salts. This process allows for the rapid conversion of dimethylpyrazolium salts to 1-methylpyrazoles, providing a pathway to 3- and 5-substituted aminopyrazoles, which are challenging to obtain through other methods (Cross, Arotin, & Ruopp, 1980).
Catalytic Enantioselective Synthesis
Enantiopure ligands, such as those derived from secondary amines and triphenylethylene oxide, have been utilized for catalytically inducing the addition of diethylzinc to aldehydes with high enantioselectivity. This methodology can be applied to synthesize enantiomerically enriched compounds, including piperidine derivatives (Solà et al., 1998).
Multicomponent Reactions
Multicomponent reactions involving 3-aminopyrazol-5-ones have been developed to create novel heterocyclic scaffolds with antibacterial activity. These reactions highlight the versatility of pyrazole derivatives in synthesizing complex molecules with potential biological applications (Frolova et al., 2011).
Potential Pharmaceutical Applications
Serotonin Receptor Antagonists
Novel piperazine derivatives, including those structurally related to piperidin-2-one compounds, have been synthesized and evaluated for their antagonistic activities against the serotonin 5-HT3 receptor. These findings indicate the potential of such compounds in the development of treatments for conditions modulated by serotonin receptors (Mahesh, Perumal, & Pandi, 2004).
Antibacterial Activity
The discovery of novel heterocyclic scaffolds with antibacterial activity, such as those derived from multicomponent synthesis involving aminopyrazoles, underscores the potential of structurally complex piperidine derivatives in pharmaceutical research aimed at combating bacterial infections (Frolova et al., 2011).
Safety And Hazards
- Always handle this compound with appropriate precautions, including personal protective equipment.
- Refer to safety data sheets for specific safety information.
Future Directions
- Investigate its potential applications in drug discovery, as it may exhibit interesting biological activities.
- Explore its reactivity in various chemical transformations.
Please note that this analysis is based on available information, and further research may provide additional insights. For detailed references, consult relevant scientific literature12.
properties
IUPAC Name |
(5S,6S)-5-amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-9(15)4-3-7(11)10(13)8-5-6-12-14(8)2/h5-7,10H,3-4,11H2,1-2H3/t7-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECWGZMABPIRPP-XVKPBYJWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)N)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CCC1=O)N)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,6S)-5-Amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one |
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